

In-depth Technical Guide: The Binding Affinity of (S)-Volinanserin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Volinanserin, with a specific focus on the (S)-enantiomer. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support advanced research and drug development efforts.

Core Topic: Binding Affinity (Ki) of (S)-Volinanserin

(S)-Volinanserin is one of the two stereoisomers of the compound commonly known as MDL 100,907. The other, the R-(+)-enantiomer, is referred to as Volinanserin and is recognized as the more pharmacologically active form.[1] Extensive research has characterized Volinanserin (the R-enantiomer) as a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor.[2][3]

While the binding affinity of the R-enantiomer (Volinanserin) is well-established, specific quantitative data for the (S)-enantiomer is not readily available in the scientific literature. It is consistently referred to as the less active of the two isomers. The high stereoselectivity of the 5-HT2A receptor suggests that the (S)-enantiomer possesses a significantly lower binding affinity than the R-enantiomer.

The widely reported sub-nanomolar affinity for MDL 100,907 is attributed to its R-(+)-enantiomer, Volinanserin.



Data Presentation: Quantitative Binding Affinity

The following tables summarize the binding affinities (Ki) of Volinanserin (R-(+)-enantiomer) and related compounds for the 5-HT2A receptor and other relevant receptors.

Table 1: Binding Affinity of Volinanserin (R-(+)-enantiomer) for the 5-HT2A Receptor

Compound	Receptor	Radioligand	Tissue Source	Ki (nM)	Reference
Volinanserin (MDL 100,907)	5-HT2A	[3H]MDL 100,907	Rat Cortical Homogenate s	0.56 (Kd)	[2]
Volinanserin (MDL 100,907)	5-HT2A	[11C]MDL 100,907	In vitro	0.2	[4]
Volinanserin (MDL 100,907)	5-HT2A	N/A	N/A	0.36	[3][5]
Volinanserin (MDL 100,907)	5-HT2A	[3H]MDL 100,907	Human and Monkey Brain	0.14-0.19 (Kd)	[6]

Table 2: Selectivity Profile of Volinanserin (R-(+)-enantiomer)

Receptor	Ki (nM)	Fold Selectivity vs. 5-HT2A (using Ki ≈ 0.36 nM)
5-HT1C	>100	>277
α1-adrenergic	>100	>277
Dopamine D2	>100	>277

Note: The selectivity is reported to be over 100-fold for a range of other receptors.[3]



Experimental Protocols

The determination of the binding affinity (Ki) of a compound like Volinanserin for the 5-HT2A receptor is typically achieved through a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

- 1. Membrane Preparation:
- From Cultured Cells (e.g., HEK293 or CHO cells stably expressing human 5-HT2A receptors):
 - Culture cells to 70-90% confluency.
 - Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
 - Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with protease inhibitors).[7]
 - Homogenize the cells on ice using a mechanical homogenizer.
 - Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to remove nuclei and cell debris.[7]
 - Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.[7]
 - Wash the membrane pellet with homogenization buffer and repeat the high-speed centrifugation.
 - Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose) and store in aliquots at -80°C.



- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
- From Tissue (e.g., Rat Frontal Cortex):
 - Dissect the tissue of interest on ice.
 - Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C)
 to pellet the membranes.
 - Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
 - Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.
 - Determine the protein concentration.
- 2. Radioligand Binding Assay (96-well plate format):
- Prepare Reagents:
 - Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.
 - Radioligand: [3H]Ketanserin or [3H]MDL 100,907 at a final concentration close to its Kd (e.g., 0.5 - 2 nM).
 - Unlabeled Ligand for Non-specific Binding: A high concentration (e.g., 1-10 μM) of a known 5-HT2A antagonist like spiperone or unlabeled Volinanserin.
 - Test Compound ((S)-Volinanserin): Prepare serial dilutions over a wide concentration range (e.g., 10^-11 M to 10^-5 M).



- Assay Setup (in triplicate):
 - Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.
 - Non-specific Binding Wells: Add the unlabeled ligand, radioligand, and membrane preparation.
 - Competition Wells: Add the test compound dilutions, radioligand, and membrane preparation.
 - The final assay volume is typically 250 μL per well.[8]
- Incubation:
 - Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 15-60 minutes).[2]

Filtration:

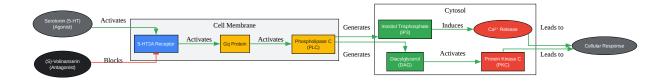
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce nonspecific binding.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting:
 - Dry the filters.
 - Add scintillation cocktail to each filter.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- 3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).



- Plot the percentage of specific binding against the log concentration of the test compound ((S)-Volinanserin).
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
 - [L] is the concentration of the radioligand used in the assay.
 - Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations Signaling Pathways

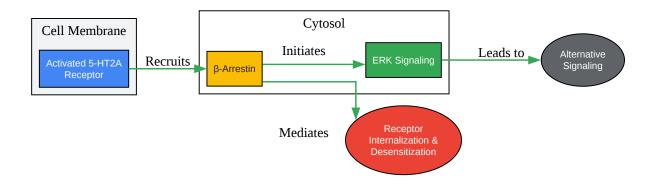
(S)-Volinanserin, as an antagonist at the 5-HT2A receptor, blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, serotonin (5-HT). The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C. A secondary pathway involving β-arrestin is also recognized.



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Caption: 5-HT2A Receptor Gq-Mediated Signaling Pathway.





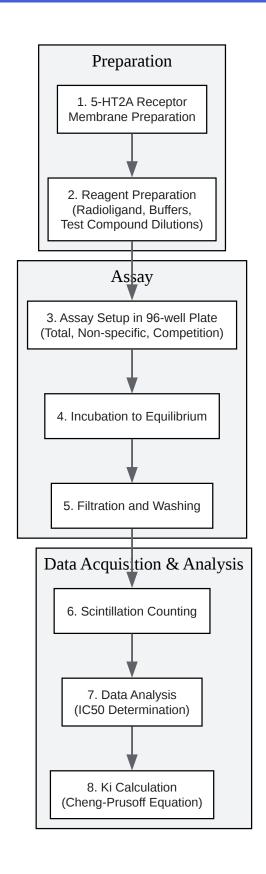
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Caption: 5-HT2A Receptor β-Arrestin-Mediated Pathway.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay described in the protocol section.





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Caption: Workflow for Competitive Radioligand Binding Assay.



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